- Meerwein-Ponndorf-Verley-type reduction of dicarbonyl compounds to hydroxy carbonyl compounds and α,β-unsaturated carbonyl compounds to allylic alcohols catalyzed by zirconocene and hafnocene complexes, Journal of Organic Chemistry, 1988, 53(16), 3752-7

Cas no 928-95-0 ((E)-Hex-2-en-1-ol)

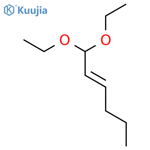

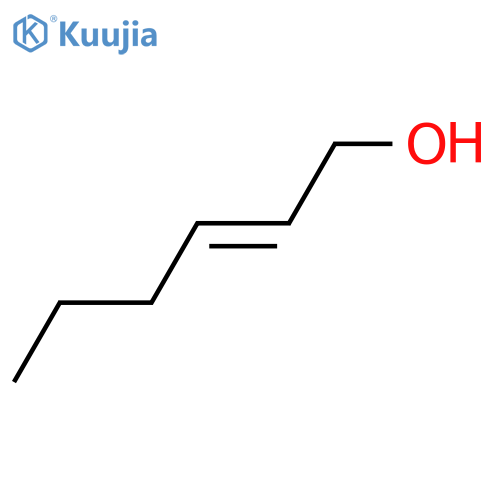

(E)-Hex-2-en-1-ol structure

상품 이름:(E)-Hex-2-en-1-ol

(E)-Hex-2-en-1-ol 화학적 및 물리적 성질

이름 및 식별자

-

- trans-2-hexen-1-ol

- HEXEN-1-OL,TRANS-2-(AS)

- (E)-2-Hexen-1-ol

- trans-2-Hexen-1-yl Alcohol

- trans-1-Hydroxy-2-hexene

- trans-2-Hexenol

- (E)-Hex-2-en-1-ol

- 2-Hexenol

- 2-HEXEN-1-OL

- 2-Hexen-1-ol, (2E)-

- 3-Propylallyl alcohol

- (E)-2-HEXENOL

- 2-Hexen-1-ol, (E)-

- trans-Hex-2-en-1-ol

- 2-Hexen-1-ol, trans-

- Hex-2-en-1-ol

- 2E-hexenol

- trans-2-Hexenol (natural)

- 2-Hexen-1-ol (natural)

- 2-hexenyl alcohol

- FEMA No. 2562

- 2-(E)-hexenol

- (2E)-2-Hexen-1-ol

- ZCHHRLHTBGRGOT

- (2E)-2-Hexen-1-ol (ACI)

- 2-Hexen-1-ol, (E)- (8CI)

- 2-Hexen-1-ol, trans- (7CI)

- (E)-2-Hexene-1-ol

- 1-Hydroxy-2-trans-hexene

- n-Hex-trans-2-en-1-ol

- trans-2-Hexene-1-ol

- trans-4-Ethyl-2-buten-1-ol

-

- MDL: MFCD00063209

- 인치: 1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4+

- InChIKey: ZCHHRLHTBGRGOT-SNAWJCMRSA-N

- 미소: C(=C/CO)\CCC

- BRN: 1719709

계산된 속성

- 정밀분자량: 100.088815

- 동위원소 질량: 100.088815

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 중원자 수량: 7

- 회전 가능한 화학 키 수량: 3

- 복잡도: 48.1

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 1

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 1.4

- 상호 변형 이기종 수량: 아무것도 아니야

- 표면전하: 0

- 토폴로지 분자 극성 표면적: 20.2

실험적 성질

- 색과 성상: 거의 무색 액체

- 밀도: 0.849 g/mL at 25 °C(lit.)

- 융해점: 54.63°C

- 비등점: 158-160 °C(lit.)

- 플래시 포인트: 화씨 온도: 129.2°f

섭씨: 54 ° c - 굴절률: n20/D 1.438(lit.)

- 수용성: 미용성

- 안정성: Stable. Flammable. Incompatible with strong oxidizing agents, strong acids.

- PSA: 20.23000

- LogP: 1.33500

- 용해성: 에탄올, 프로필렌글리콜, 대부분의 비휘발성 기름에 쉽게 녹고, 물에 매우 쉽게 녹는다.

- FEMA: 2562

(E)-Hex-2-en-1-ol 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H226,H315,H319,H335

- 경고성 성명: P261,P305+P351+P338

- 위험물 운송번호:UN 1993C 3 / PGIII

- WGK 독일:2

- 위험 범주 코드: 10-36/37/38

- 보안 지침: 26-36

- RTECS 번호:MP8390000

-

위험물 표지:

- 패키지 그룹:III

- TSCA:Yes

- 위험 등급:3

- 저장 조건:2-8°C

(E)-Hex-2-en-1-ol 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FV391-25ml |

(E)-Hex-2-en-1-ol |

928-95-0 | 95% | 25ml |

¥87.0 | 2022-05-30 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13272-25g |

trans-2-Hexen-1-ol, 97% |

928-95-0 | 97% | 25g |

¥414.00 | 2023-03-01 | |

| eNovation Chemicals LLC | D758883-500g |

2-Hexen-1-ol, (2E)- |

928-95-0 | 95% | 500g |

$230 | 2023-05-17 | |

| abcr | AB117033-500 g |

trans-2-Hexen-1-ol, 97%; . |

928-95-0 | 97% | 500g |

€450.00 | 2023-05-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0346-250g |

(E)-Hex-2-en-1-ol |

928-95-0 | 95.0%(GC) | 250g |

¥1385.0 | 2022-05-30 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003845-100ml |

(E)-Hex-2-en-1-ol |

928-95-0 | 97% | 100ml |

¥239 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046877-500g |

(E)-Hex-2-en-1-ol |

928-95-0 | 98% | 500g |

¥723.00 | 2024-04-25 | |

| Enamine | EN300-219729-2.5g |

hex-2-en-1-ol, trans |

928-95-0 | 2.5g |

$949.0 | 2023-09-20 | ||

| Cooke Chemical | A4686812-100ML |

trans-2-Hexen-1-ol |

928-95-0 | 97% | 100ml |

RMB 215.20 | 2025-02-21 | |

| Enamine | EN300-219729-0.25g |

hex-2-en-1-ol, trans |

928-95-0 | 0.25g |

$447.0 | 2023-09-20 |

(E)-Hex-2-en-1-ol 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Isopropanol Catalysts: Bis(η5-cyclopentadienyl)dihydrozirconium Solvents: Isopropanol

참조

합성회로 2

반응 조건

1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Tetrahydrofuran , Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: tert-Butylamine borane

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: tert-Butylamine borane

1.4 Reagents: Hydrochloric acid Solvents: Water

참조

- Convenient one-pot conversion of acetals into alcohols, Synlett, 1999, (1), 59-60

합성회로 3

반응 조건

1.1 Reagents: Hydrogen Catalysts: Iridium , Rhenium Solvents: Water ; 4 h, 0.8 MPa, 30 °C

참조

- Preparation of unsaturated alcohols by reduction of unsaturated carbonyl compounds and metal catalysts therefor, Japan, , ,

합성회로 4

반응 조건

1.1 Solvents: Tetrahydrofuran ; rt → -78 °C

1.2 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Benzene ; 10 min, -78 °C; 30 min, -78 °C; 1 h, -78 °C → rt; 30 min, rt; rt → 0 °C

1.3 Reagents: Pyridine, hydrofluoride (1:1) ; 30 min, 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Benzene ; 10 min, -78 °C; 30 min, -78 °C; 1 h, -78 °C → rt; 30 min, rt; rt → 0 °C

1.3 Reagents: Pyridine, hydrofluoride (1:1) ; 30 min, 0 °C; 0 °C → rt; 1 h, rt

참조

- Efficient and Stereoselective Synthesis of Allylic Ethers and Alcohols, Organic Letters, 2006, 8(26), 5983-5986

합성회로 5

반응 조건

1.1 Reagents: Sodium borohydride Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: 2-Methyltetrahydrofuran ; 5 min, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

참조

- Eco-friendly stereoselective reduction of α,β-unsaturated carbonyl compounds by Er(OTf)3/NaBH4 in 2-MeTHF, Tetrahedron, 2015, 71(7), 1132-1135

합성회로 6

반응 조건

1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Methanol ; 10 min, rt

1.2 Reagents: Sodium borohydride ; 30 min, rt

1.2 Reagents: Sodium borohydride ; 30 min, rt

참조

- Direct reductive amination and selective 1,2-reduction of α,β-unsaturated aldehydes and ketones by NaBH4 using H3PW12O40 as catalyst, Tetrahedron Letters, 2007, 48(7), 1135-1138

합성회로 7

반응 조건

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; 0 °C; 1 h

1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; 2 h, rt

1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; 2 h, rt

참조

- Regio- and diastereoselective Pd-catalyzed aminochlorocyclization of allylic carbamates: scope, derivatization, and mechanism, Organic & Biomolecular Chemistry, 2021, 19(25), 5595-5606

합성회로 8

합성회로 9

반응 조건

1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: Methanol ; 1 h, rt

1.2 Reagents: Triethylamine ; neutralized, rt

1.2 Reagents: Triethylamine ; neutralized, rt

참조

- Hafnium Triflate as a Highly Potent Catalyst for Regio- and Chemoselective Deprotection of Silyl Ethers, Synthesis, 2019, 51(4), 944-952

합성회로 10

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt

참조

- Asymmetric synthesis of chiral flavors 3-mercapto hexanol and its acetate, Shipin Gongye Keji, 2009, 30(12), 319-322

합성회로 11

반응 조건

1.1 Solvents: Benzene , Water

참조

- New four-carbon-atom homologation involving the free-radical chain reaction of 1,3-butadiene monoxide with organoboranes. Synthesis of 4-alkyl-2-buten-1-ols from olefins via hydroboration, Journal of the American Chemical Society, 1971, 93(11), 2792-3

합성회로 12

반응 조건

1.1 Reagents: Phenylsilane Catalysts: Cobalt, [2,6-bis[1-[[3-(diphenylphosphino-κP)propyl]imino-κN]ethyl]phenyl-κC]-, … ; 2 min, 25 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 25 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 25 °C

참조

- An aryl diimine cobalt(I) catalyst for carbonyl hydrosilylation, Chemical Communications (Cambridge, 2022, 58(77), 10793-10796

합성회로 13

반응 조건

1.1 Reagents: Isopropanol Catalysts: Zirconium hydroxide (Zr(OH)2)

참조

- The catalytic reduction of aldehydes and ketones with 2-propanol over hydrous zirconium oxide, Bulletin of the Chemical Society of Japan, 1988, 61(9), 3283-8

합성회로 14

반응 조건

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; < 20 °C; 3 h, 55 °C

참조

- Preparation of trans-2-hexenol and trans-2-hexenoic acid, China, , ,

합성회로 15

반응 조건

1.1 Reagents: (OC-6-22)-[1,4-Diazabicyclo[2.2.2]octane-κN1,κN4]bis[tetrahydroborato(1-)-κH,κH′… Solvents: Tetrahydrofuran

1.2 Reagents: Methanol

1.2 Reagents: Methanol

참조

- Modified borohydride agents, (1,4-diazabicyclo[2.2.2]octane)(tetrahydroborato)zinc complex [Zn(BH4)2(dabco)]. A new ligand metal borohydride as a stable, efficient, and versatile reducing agent, Bulletin of the Chemical Society of Japan, 1997, 70(1), 155-167

합성회로 16

반응 조건

1.1 Catalysts: Zinc 2-ethylhexanoate , Sodium borohydride Solvents: Diisopropyl ether

1.2 Reagents: Poly(methylhydrosiloxane)

1.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Poly(methylhydrosiloxane)

1.3 Reagents: Sodium hydroxide Solvents: Water

참조

- Selective Reduction of Carbonyl Compounds by Polymethylhydrosiloxane in the Presence of Metal Hydride Catalysts, Journal of Organic Chemistry, 1999, 64(7), 2582-2589

합성회로 17

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 1.5 h, rt

참조

- Preparation of optically active flavors 3-(methylthio)hexanol and its acetate, Jingxi Huagong, 2010, 27(4), 369-373

합성회로 18

반응 조건

1.1 Reagents: Sodium bicarbonate , Triphenylphosphine Solvents: Water ; 12 h, rt

1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 2 h, -78 °C

1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 2 h, -78 °C

참조

- Copper-Catalyzed Azide-Ynamide Cyclization to Generate α-Imino Copper Carbenes: Divergent and Enantioselective Access to Polycyclic N-Heterocycles, Angewandte Chemie, 2020, 59(41), 17984-17990

합성회로 19

합성회로 20

반응 조건

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -78 °C; -78 °C → rt; overnight, rt

1.2 Reagents: Methanol ; rt

1.2 Reagents: Methanol ; rt

참조

- First synthesis of 3-S-glutathionylhexanal-d8 and its bisulfite adduct, Tetrahedron Letters, 2020, 61(28),

(E)-Hex-2-en-1-ol Raw materials

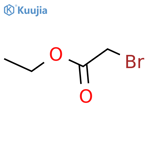

- Ethyl bromoacetate

- 2-Hexyn-1-ol

- (2E)-2-Hexenoic Acid Ethyl Ester

- Silane, (1,1-dimethylethyl)[(2E)-2-hexenyloxy]dimethyl-

- trans-2-Hexenal diethyl acetal

- Butadiene monoxide

- 1H-Tetrazole,5-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]sulfonyl]-1-phenyl-

(E)-Hex-2-en-1-ol Preparation Products

(E)-Hex-2-en-1-ol 공급 업체

Suzhou Senfeida Chemical Co., Ltd

골드 회원

(CAS:928-95-0)trans-2-Hexen-1-ol

주문 번호:sfd14642

인벤토리 상태:in Stock

재다:200kg

순결:99.9%

마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:36

가격 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

골드 회원

(CAS:928-95-0)trans-2-Hexen-1-ol

주문 번호:2474151

인벤토리 상태:in Stock

재다:Company Customization

순결:98%

마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:07

가격 ($):discuss personally

(E)-Hex-2-en-1-ol 관련 문헌

-

Haoquan Li,Mathieu Achard,Christian Bruneau,Jean-Baptiste Sortais,Christophe Darcel RSC Adv. 2014 4 25892

-

Cristóbal Melero,Oleg N. Shishilov,Eleuterio álvarez,Pilar Palma,Juan Cámpora Dalton Trans. 2012 41 14087

-

Athelstan L. J. Beckwith,Carl H. Schiesser Org. Biomol. Chem. 2011 9 1736

-

Christian Pfrang,Robert S. Martin,Carlos E. Canosa-Mas,Richard P. Wayne Phys. Chem. Chem. Phys. 2006 8 354

-

Hamed Alshammari,Peter J. Miedziak,David J. Morgan,David W. Knight,Graham J. Hutchings Green Chem. 2013 15 1244

928-95-0 ((E)-Hex-2-en-1-ol) 관련 제품

- 928-94-9(cis-2-Hexen-1-ol)

- 1576-95-0(cis-2-Penten-1-ol)

- 123551-47-3((2E,13Z)-Octadecadien-1-ol)

- 28069-72-9(trans,cis-2,6-Nonadien-1-ol)

- 74962-98-4(trans-2-Tridecen-1-ol)

- 18409-17-1(trans-2-Octen-1-ol)

- 33467-76-4((E)-hept-2-en-1-ol)

- 23578-51-0(2,7-Octadienol)

- 1576-96-1((2E)-pent-2-en-1-ol)

- 31502-14-4(cis-2-Nonen-1-ol)

추천 공급업체

Amadis Chemical Company Limited

(CAS:928-95-0)(E)-Hex-2-en-1-ol

순결:99%

재다:500g

가격 ($):275.0

Jiangsu Xinsu New Materials Co., Ltd

(CAS:928-95-0)

순결:99%

재다:25KG,200KG,1000KG

가격 ($):문의